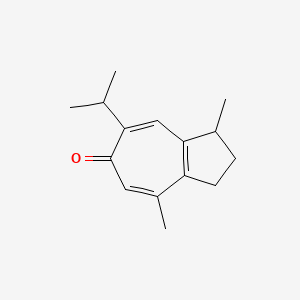
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl primarily undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin. These enzymes cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Proteases: Trypsin, thrombin
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured to assess protease activity .
Aplicaciones Científicas De Investigación
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is widely used in scientific research for the following applications:
Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.
Molecular Biology: In studies involving enzyme kinetics and inhibitor screening.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the quality control of protease-containing products .
Mecanismo De Acción
The mechanism of action of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moiety is hydrolyzed, releasing the fluorescent AMC. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases such as trypsin and thrombin .
Comparación Con Compuestos Similares
Similar Compounds
Tos-Gly-Pro-Arg-AMC: A similar compound with a slightly different peptide sequence.
Boc-Gly-Pro-Arg-AMC: Another fluorogenic substrate with a different protecting group.
Uniqueness
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its stability and specificity for certain proteases. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C30H38ClN7O7S |
|---|---|
Peso molecular |
676.2 g/mol |
Nombre IUPAC |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H |
Clave InChI |
SRRKKDQGNHCPIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)


![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)


![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)



